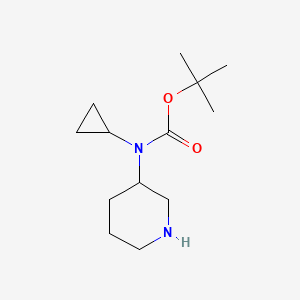
N-Boc-N-(3-piperidyl)cyclopropylamine
Übersicht
Beschreibung
N-Boc-N-(3-piperidyl)cyclopropylamine (CAS# 250275-24-2) is a research chemical . Its IUPAC name is tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate .
Molecular Structure Analysis
The molecular formula of N-Boc-N-(3-piperidyl)cyclopropylamine is C13H24N2O2 . It has a molecular weight of 240.34 . The canonical SMILES representation is CC©©OC(=O)N(C1CC1)C2CCCNC2 .Physical And Chemical Properties Analysis
N-Boc-N-(3-piperidyl)cyclopropylamine has a LogP value of 2.46670 . It has a topological polar surface area of 41.6 . The compound has 17 heavy atoms , and its exact mass is 240.183778013 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Small Molecule Drug Discovery
- A nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides is reported .
- This efficient protocol provides direct access to 1-arylcyclopropylamines, a bioisosteric motif commonly used in small molecule drug discovery .
- The reaction proceeds rapidly (<2 h) with excellent functional group tolerance and without requiring heat or air-sensitive reagents .
- The method can also be extended to the arylation of four-membered strained rings .
- The NHP esters are easily obtained from the corresponding commercially available carboxylic acids in one step with high yields and no column chromatography .
-
Chemical Synthesis
-
Advanced Battery Science and Technology
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGOLKSFUYFLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-(3-piperidyl)cyclopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



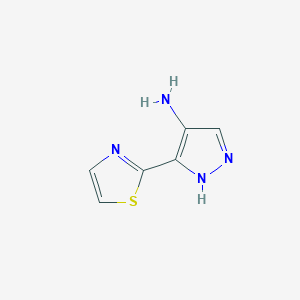

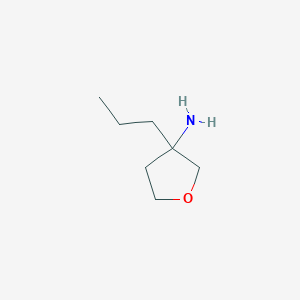
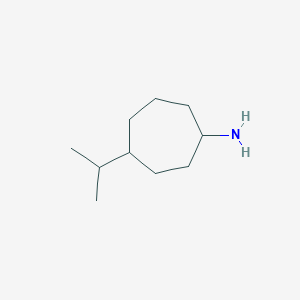
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
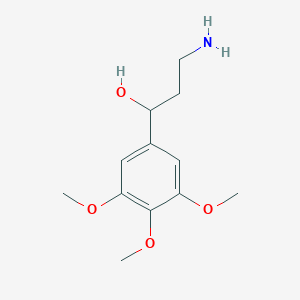
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)
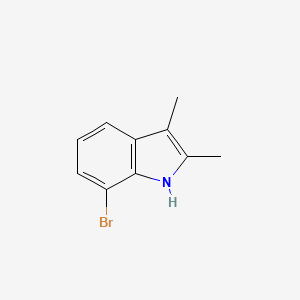

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)